molecular formula C8H6N4 B109202 2-(Azidomethyl)benzonitrile CAS No. 40508-03-0

2-(Azidomethyl)benzonitrile

Cat. No. B109202
CAS RN: 40508-03-0
M. Wt: 158.16 g/mol
InChI Key: DTRXXTVEVDAOME-UHFFFAOYSA-N
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Description

2-(Azidomethyl)benzonitrile is a chemical compound that can be purchased from various chemical suppliers . It is used as an intermediate in the synthesis of 2-Cyanobenzylamine Acetic Acid Salt, which is used in the preparation of benzazepine derivatives as histamine H3 antagonists .


Molecular Structure Analysis

The molecular structure of 2-(Azidomethyl)benzonitrile has been studied. The dihedral angle between the benzene rings is 46.41 (7)°. Weak inter­molecular C—H⋯ π inter­actions occur in the crystal .

Scientific Research Applications

Synthesis of Novel Compounds

2-(Azidomethyl)benzonitrile is utilized in the synthesis of various novel compounds. For example, its reaction with different diazonium salts leads to the formation of aryldiazenyl derivatives, which can further react to form acetamides, pyrazoloisoquinolines, and triazoloisoquinoline derivatives (Fadda, Afsah, & Awad, 2013). These compounds have potential applications in areas like antimicrobial activity.

Electrochemical Studies

Electrochemical studies of compounds like substituted 2-arylazoanthraquinones in non-aqueous mediums, such as benzonitrile, have been conducted. These studies are important for understanding the redox properties of these compounds, which are relevant in areas like electrochromic devices and solar cells (Abou-Elenien, Ismail, & Elmaghraby, 1991).

Catalytic Reactions

2-(Azidomethyl)benzonitrile is involved in catalytic reactions, such as the cyclization of aziridines and sulfur diimides catalyzed by bis(benzonitrile)palladium dichloride. These reactions are significant for the synthesis of compounds like imidazolidinethiones, which have various industrial applications (Baeg & Alper, 1994).

Electrochromic Properties

Benzonitriles, including derivatives of 2-(Azidomethyl)benzonitrile, have been studied for their electrochromic properties. These studies are crucial for the development of electrochromic smart windows, information displays, and optical storage devices, as they explore the potential of benzonitriles to change color under an applied electric field (Lin et al., 2019).

Environmental Impact

The degradation pathways and microbial involvement in the degradation of benzonitrile herbicides, including 2-(Azidomethyl)benzonitrile, are significant areas of research. These studies help in understanding the environmental fate of these compounds and their potential impact on soil and groundwater (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Safety And Hazards

The safety data sheet for 2-(Azidomethyl)benzonitrile indicates that it has some hazards associated with its use. It is classified as having acute toxicity when ingested (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

properties

IUPAC Name

2-(azidomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-5-7-3-1-2-4-8(7)6-11-12-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRXXTVEVDAOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=[N+]=[N-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309845
Record name 2-(Azidomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azidomethyl)benzonitrile

CAS RN

40508-03-0
Record name 2-(Azidomethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40508-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Azidomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-bromomethyl-benzonitrile (1.0 g, 5.1 mmol) and sodium azide (0.40 g, 6.1 mmol) in dimethylformamide (10 ml) was stirred at room temperature for 2 h. Ethyl acetate was added and the reaction mixture was washed with water and brine. Drying and solvent evaporation gave 2-azidomethyl-benzonitrile; 1H NMR (CDCl3, 400 MHz) δ7.71 (d, 1H, J=7.7 Hz), 7.64 (m, 1H), 7.53 (d, 1H, J=7.8 Hz), 7.47 (t, 1H, J=7.6 Hz), 4.62 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.4 g
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reactant
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Quantity
10 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 90 g (459 mmol) 2-cyanobenzylbromide in 600 mL THF was added in one portion a solution of 36 g (553 mmol) sodium azide in 100 mL water. The two phase mixture was stirred at 23° C. for 18 hr. The THF layer was separated from the lower water layer and used in the next step without further purification.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2-bromomethyl-benzonitrile (300 mg, 1.53 mmol) and sodium azide (129 mg, 1.99 mmol) in acetone was stirred overnight at rt. The solvent was removed, and the resulting residue was chromatographered using hexane/ethyl acetate (6:1) to give the title compound (212 mg, 88%). MS (DCI/NH3) m/z 176 (M+18)+. 1H NMR (400 MHz, DMSO-d6) δ ppm 4.69 (s, 2H) 7.58 (td, J=7.67, 1.23 Hz, 1H) 7.66 (d, J=7.67 Hz, 1H) 7.76 (td, J=7.67, 1.23 Hz, 1H) 7.91 (dd, J=7.67, 1.53 Hz, 1H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods IV

Procedure details

Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Ben Hamouda, D Kanzari-Mnallah… - … , Sulfur, and Silicon …, 2022 - Taylor & Francis
New mono-iminophosphoranes and new bis-iminophosphoranes 3 were prepared by reaction of triphenylphosphine or tri-alkyl phosphite and azides 1. In order to reduce the reaction …
Number of citations: 3 www.tandfonline.com
K Kobayashi, K Ezaki, I Nozawa - Helvetica Chimica Acta, 2014 - Wiley Online Library
A convenient sequence for the preparation of 3‐alkylidene‐2,3‐dihydro‐1H‐isoindol‐1‐imine derivatives 6 has been developed. Thus, 2‐(1‐azidoalkyl)benzonitriles 2, readily …
Number of citations: 4 onlinelibrary.wiley.com
MB Young, JC Barrow, KL Glass… - Journal of medicinal …, 2004 - ACS Publications
In an effort to discover potent, clinically useful thrombin inhibitors, a rapid analogue synthetic approach was used to explore the P 1 region. Various benzylamines were coupled to a …
Number of citations: 108 pubs.acs.org
T Ikawa, A Takagi, M Goto, Y Aoyama… - The Journal of …, 2013 - ACS Publications
Benzo-fused nitrogen-containing heterocycles are abundant in biologically active compounds. One of the most important methods for preparing such heterocycles is the (3 + 2) …
Number of citations: 80 pubs.acs.org
G Colombano, C Albani, G Ottonello, A Ribeiro… - …, 2015 - Wiley Online Library
Inhibition of fatty acid amide hydrolase (FAAH) activity is under investigation as a valuable strategy for the treatment of several disorders, including pain and drug addiction. A number of …
CC Fanta, KJ Tlusty, SE Pauley, AL Johnson… - …, 2022 - Wiley Online Library
Organic isothiocyanates (ITCs) are a class of anticancer agents which naturally result from the enzymatic degradation of glucosinolates produced by Brassica vegetables. Previous …

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